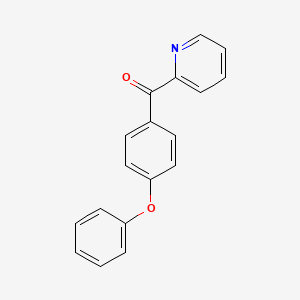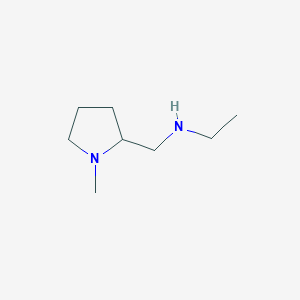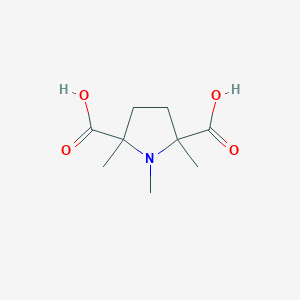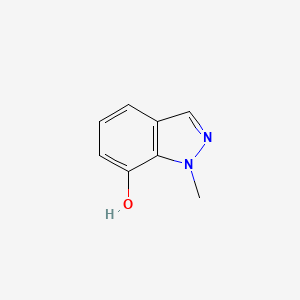
1-Méthyl-1H-indazol-7-ol
Vue d'ensemble
Description
1-Methyl-1H-indazol-7-ol is a heterocyclic aromatic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have garnered significant interest in medicinal chemistry. This compound, with the molecular formula C8H8N2O, features a fused benzene and pyrazole ring system, making it a valuable scaffold in drug discovery and development .
Applications De Recherche Scientifique
1-Methyl-1H-indazol-7-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
1-Methyl-1H-indazol-7-ol is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole derivatives have been found to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . .
Mode of Action
Indazole derivatives have been found to interact with various biological targets, leading to a wide range of biological activities . For instance, some indazole derivatives have been found to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Pharmacokinetics
Some indazole analogs have demonstrated improved pharmacokinetic profiles with good rat bioavailabilities and half-lives .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm .
Analyse Biochimique
Biochemical Properties
1-Methyl-1H-indazol-7-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The interaction between 1-Methyl-1H-indazol-7-ol and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) . Additionally, 1-Methyl-1H-indazol-7-ol has been shown to interact with various kinases, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
1-Methyl-1H-indazol-7-ol exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-Methyl-1H-indazol-7-ol has been found to inhibit cell proliferation and induce apoptosis by affecting the PI3K/Akt signaling pathway . This compound also impacts gene expression by modulating the activity of transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival . Furthermore, 1-Methyl-1H-indazol-7-ol affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the levels of various metabolites .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1H-indazol-7-ol involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1-Methyl-1H-indazol-7-ol binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, it interacts with kinases such as PI3K, modulating their activity and affecting downstream signaling pathways . These interactions result in changes in gene expression, ultimately influencing cellular processes such as proliferation, apoptosis, and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-indazol-7-ol have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1-Methyl-1H-indazol-7-ol remains stable under refrigerated conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy . In in vitro and in vivo studies, the long-term effects of 1-Methyl-1H-indazol-7-ol on cellular function have been observed, with sustained inhibition of inflammatory pathways and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-indazol-7-ol vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, with a specific dosage range required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
1-Methyl-1H-indazol-7-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of 1-Methyl-1H-indazol-7-ol, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions influence the levels of 1-Methyl-1H-indazol-7-ol and its metabolites in the body, affecting its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 1-Methyl-1H-indazol-7-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion-transporting polypeptides (OATPs), facilitating its uptake into cells . Once inside the cells, 1-Methyl-1H-indazol-7-ol can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 1-Methyl-1H-indazol-7-ol within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of 1-Methyl-1H-indazol-7-ol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, 1-Methyl-1H-indazol-7-ol can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, phosphorylation of 1-Methyl-1H-indazol-7-ol can direct its localization to the nucleus, where it can modulate gene expression by interacting with transcription factors . The subcellular localization of 1-Methyl-1H-indazol-7-ol is essential for its biochemical activity and therapeutic potential .
Méthodes De Préparation
The synthesis of 1-Methyl-1H-indazol-7-ol can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds employing oxygen as the terminal oxidant . Industrial production methods often utilize these catalytic processes to ensure high yields and minimal byproducts.
Analyse Des Réactions Chimiques
1-Methyl-1H-indazol-7-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, where halogenation, nitration, and sulfonation can occur under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major products formed from these reactions include various substituted derivatives of 1-Methyl-1H-indazol-7-ol, which can exhibit different biological activities.
Comparaison Avec Des Composés Similaires
1-Methyl-1H-indazol-7-ol can be compared with other indazole derivatives, such as:
- 1-Methyl-1H-indazole-4-acetic acid
- 1-Methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxyacetic acid
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications . The uniqueness of 1-Methyl-1H-indazol-7-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-methylindazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-8-6(5-9-10)3-2-4-7(8)11/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRWUUAXXXQENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606598 | |
| Record name | 1-Methyl-1H-indazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705927-35-1 | |
| Record name | 1-Methyl-1H-indazol-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Hydroxy-1-methyl-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

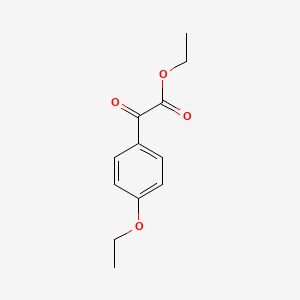

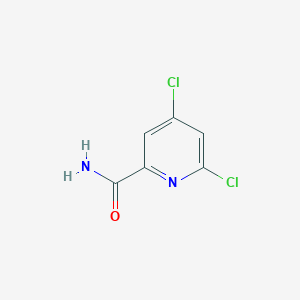

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
